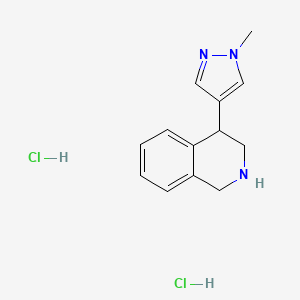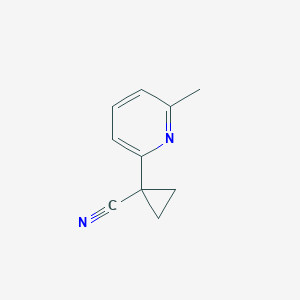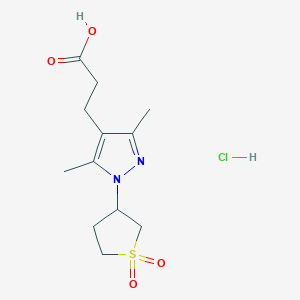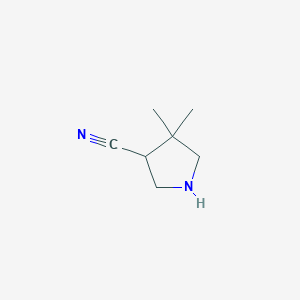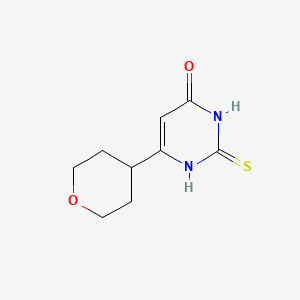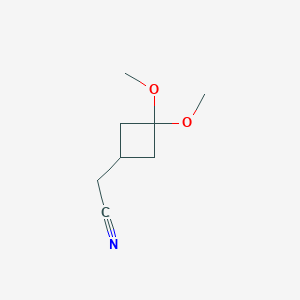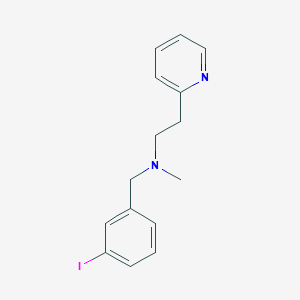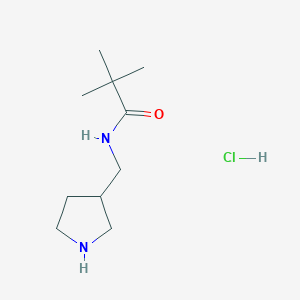
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride
Descripción general
Descripción
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride, commonly known as PMPA, is a chemical compound that has gained significant attention in the scientific community, particularly in the field of medicinal chemistry1. The molecular formula is C10H21ClN2O and the molecular weight is 220.74 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride.Molecular Structure Analysis
The molecular structure of N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride is defined by its molecular formula, C10H21ClN2O1. However, I couldn’t find detailed information about its structural analysis.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride include a molecular weight of 220.74 g/mol1. However, I couldn’t find more detailed information about its physical and chemical properties.Aplicaciones Científicas De Investigación
Metabolism and Hemoglobin Adduct Formation
- The study investigated the metabolism of acrylamide (AM) in humans and its hemoglobin adduct formation. Although not directly related to "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride", the study's focus on the metabolism of AM, its excretion patterns, and adduct formation with hemoglobin might provide insights into similar compounds' metabolic pathways and toxicological profiles (Fennell et al., 2005).
Urinary Metabolites of Pesticides in Children
- This study measured urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides in children. It provides a perspective on the metabolic products detectable in biological samples after exposure to specific chemicals, which might be relevant for understanding the metabolic fate of "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride" or similar compounds (Bravo et al., 2019).
Biological Monitoring of Exposure to Pirimicarb
- The study on pirimicarb, an insecticide, and its major metabolites in human urine after exposure could be indirectly relevant. Understanding the metabolic pathways and the detection of specific metabolites could shed light on similar compounds' metabolism and potential biomarkers for exposure (Hardt et al., 1999).
Pharmacokinetics and Metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine
- This study explored the pharmacokinetic parameters of a compound structurally related to pyrrolidine, highlighting how the compound is metabolized and excreted in humans. Insights from this study might be useful when considering the pharmacokinetics of "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride" (Giachetti et al., 1996).
Safety And Hazards
Direcciones Futuras
While N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride has gained attention in the field of medicinal chemistry1, I couldn’t find specific information about its future directions.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to relevant scientific literature and databases. If you’re planning to work with this compound, always follow laboratory safety guidelines.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(pyrrolidin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPRPTTFMYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



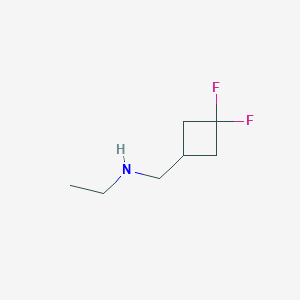
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
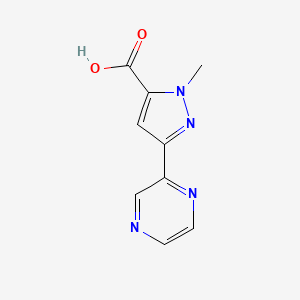
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
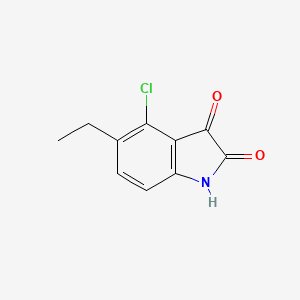
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)
